molecular formula C38H44NP B12891783 1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine

1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No.: B12891783
M. Wt: 545.7 g/mol
InChI Key: LVHGHRLHIRQNFH-UHFFFAOYSA-N
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Description

(1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is a complex organic compound that features a unique combination of phosphine and amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine typically involves the reaction of (1R)-2’-amino-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine with bis(3,5-dimethylphenyl)phosphine. The reaction is carried out under inert atmosphere conditions, often using a solvent such as toluene or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

    Coordination: The compound can act as a ligand, coordinating with metal centers in catalytic complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

    Coordination: Metal salts like palladium chloride and platinum chloride are used for coordination reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: N-substituted derivatives.

    Coordination: Metal-ligand complexes.

Scientific Research Applications

(1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine has several scientific research applications:

    Catalysis: It is used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of processes such as hydrogenation and cross-coupling reactions.

    Medicinal Chemistry: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug development.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine involves its ability to coordinate with metal centers, forming stable complexes that can facilitate various catalytic processes. The phosphine group acts as a strong electron donor, enhancing the reactivity of the metal center. The amine group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3,5-dimethylphenyl)phosphine
  • ®-7,7’-Bis[di(3,5-dimethylphenyl)phosphino]-1,1’-spirobiindane
  • 1(2H)-Isoquinolinone, 3-[bis(3,5-dimethylphenyl)phosphino]

Uniqueness

(1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine stands out due to its combination of phosphine and amine functionalities, which provide unique reactivity and coordination properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.

Properties

Molecular Formula

C38H44NP

Molecular Weight

545.7 g/mol

IUPAC Name

1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C38H44NP/c1-25-19-26(2)22-31(21-25)40(32-23-27(3)20-28(4)24-32)36-18-16-30-12-8-10-14-34(30)38(36)37-33-13-9-7-11-29(33)15-17-35(37)39(5)6/h15-24H,7-14H2,1-6H3

InChI Key

LVHGHRLHIRQNFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(CCCC3)C=C2)C4=C(C=CC5=C4CCCC5)N(C)C)C6=CC(=CC(=C6)C)C)C

Origin of Product

United States

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